1'-Acetoxi-chavicol acetato

Descripción general

Descripción

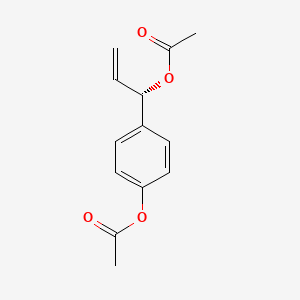

1’-Acetoxychavicol acetate is an acetate ester that is chavicol acetate substituted by an acetoxy group at position 1’. It has a role as a plant metabolite, a NF-kappaB inhibitor, and an antineoplastic agent. It is an acetate ester and a phenylpropanoid .

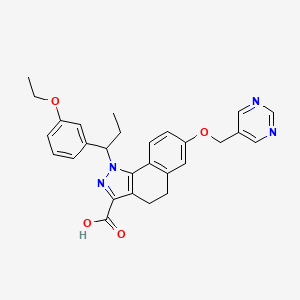

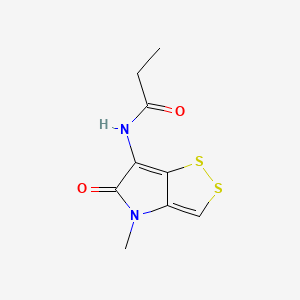

Molecular Structure Analysis

ACA has a molecular formula of C13H14O4 and a molecular weight of 234.25 g/mol . Its IUPAC name is [4-[(1S)-1-acetyloxyprop-2-enyl]phenyl] acetate . The structure of ACA includes an acetyl group at position 1’, an acetyl group at position 4, and an unsaturated double bond between positions 2’ and 3’ .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

1’-Acetoxi-chavicol acetato (ACA) ha sido identificado como un potente compuesto antimicrobiano contra Staphylococcus aureus multirresistente, con estudios que muestran su capacidad para interrumpir la integridad de las membranas celulares bacterianas .

Tratamiento del Cáncer

ACA, aislado de Alpinia conchigera, se ha reportado que induce la muerte celular mediada por apoptosis en las células tumorales al desregular la vía NF-κB, mostrando promesa como agente anticancerígeno .

Anti-Tuberculosis

ACA ha exhibido una marcada actividad antituberculosa, comparable a la de los medicamentos de primera línea conocidos, convirtiéndolo en un posible candidato para el tratamiento de la tuberculosis .

Sistemas de Administración de Fármacos

Se ha llevado a cabo investigación sobre nanopartículas cargadas con ACA, con el objetivo de desarrollar sistemas de administración de fármacos dirigidos que podrían mejorar la eficacia de ACA en el tratamiento del cáncer .

Propiedades Apoptoticas

Los estudios han investigado las propiedades citotóxicas y apoptóticas de ACA en varias líneas celulares tumorales humanas, lo que sugiere su potencial como fármaco anticancerígeno .

Mecanismo De Acción

Target of Action

1’-Acetoxychavicol acetate (ACA) is a potent compound that targets several key proteins and pathways in the body. Its primary targets include the Src kinase , focal adhesion kinase (FAK) , and Rho family of small guanosine triphosphatases (GTPases) . These proteins play crucial roles in cell proliferation, migration, adhesion, and angiogenesis . ACA also targets Nuclear Factor κB (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

ACA interacts with its targets to induce significant changes in cellular processes. It suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, adhesion, and tubulogenesis of primary cultured human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner . Furthermore, ACA inhibits the translocation of NF-κB from the cytosol to the nucleus .

Biochemical Pathways

ACA affects several biochemical pathways. It suppresses the Src-FAK-Rho GTPase signaling pathway , leading to the suppression of prostate tumor angiogenesis and growth . ACA also interferes with the SHP-1/STAT3/MMPs signaling pathway . In addition, ACA inhibits the VEGF-mediated pathway , which is crucial for angiogenesis .

Pharmacokinetics

More elaborate preclinical pharmacokinetics, pharmacodynamics, bioavailability, and toxicity studies are necessary .

Result of Action

ACA has been shown to have significant effects at the molecular and cellular levels. It suppresses angiogenesis-mediated human prostate tumor growth , induces apoptosis of myeloma cells , and prevents visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . ACA also has a strong antibacterial activity against drug-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of ACA can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of ACA, as seen in a study where ACA prevented visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . Furthermore, the source of ACA, such as the rhizomes of Languas galanga (a type of ginger), can influence its potency .

Propiedades

IUPAC Name |

[4-[(1S)-1-acetyloxyprop-2-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQIUWGGBSIKZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@H](C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967420 | |

| Record name | 1-[4-(Acetyloxy)phenyl]prop-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52946-22-2, 151986-17-3 | |

| Record name | 1′-Acetoxychavicol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52946-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1'-Acetoxychavicol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052946222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Acetyloxy)phenyl]prop-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[4-(acetyloxy)phenyl]prop-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1'-ACETOXYCHAVICOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQV3080A20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-Acetoxychavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)